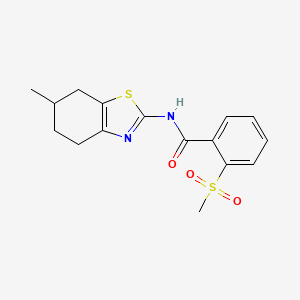
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide (NCFBP) is a novel synthetic compound derived from the combination of benzoyl chloride and 4-fluorobenzenesulfonyl chloride. NCFBP has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmaceuticals. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has also been studied for its potential use in the treatment of Alzheimer’s disease. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to have a protective effect against the neurotoxicity of amyloid beta peptide, which is a key factor in the development of Alzheimer’s disease. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has also been studied for its potential use in the treatment of Parkinson’s disease. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to be effective in reducing the symptoms of Parkinson’s disease in animal models.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is not yet fully understood. However, it is believed that N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide acts as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide increases the level of acetylcholine in the brain, which is believed to be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to have a protective effect against the neurotoxicity of amyloid beta peptide, which is a key factor in the development of Alzheimer’s disease. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has also been found to be effective in reducing the symptoms of Parkinson’s disease in animal models. In addition, N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide for laboratory experiments is that it is a relatively simple compound to synthesize. N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide can be synthesized in a two-step process, which is relatively straightforward and easy to replicate. Another advantage of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is that it is relatively stable and does not degrade easily. This makes it an ideal compound for laboratory experiments.
One of the limitations of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is that it is not yet fully understood. The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is still being studied, and the full range of its effects is not yet known. In addition, N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a relatively new compound and has not yet been extensively studied. Therefore, more research is needed to fully understand the effects of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide.
Orientations Futures
Further research is needed to fully understand the effects of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide. This includes studying the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide, as well as its potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, research should be conducted to explore the potential of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide as an inhibitor of other enzymes. Furthermore, research should be conducted to explore the potential of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide as an anti-inflammatory, anti-oxidant, and anti-apoptotic agent. Finally, further research should be conducted to explore the potential of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide as a drug delivery system.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a two-step process. First, benzoyl chloride is reacted with 4-fluorobenzenesulfonyl chloride in a 1:1 molar ratio in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide. The second step involves purification of the product by column chromatography. This method is used to separate N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide from other impurities and contaminants.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4S/c23-16-6-11-20(19(14-16)22(27)15-4-2-1-3-5-15)25-21(26)12-13-30(28,29)18-9-7-17(24)8-10-18/h1-11,14H,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRXMATZNSUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide](/img/structure/B6481230.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6481235.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-nitrobenzamide](/img/structure/B6481245.png)
![N-(3-chloro-2-methylphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B6481247.png)
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6481265.png)
![2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B6481270.png)

![N-[(2E)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide](/img/structure/B6481288.png)
![3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B6481301.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6481317.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B6481328.png)
![N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B6481335.png)

![3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481350.png)